tert-Butyl 4-(6-chloro-2-(methylthio)pyrimidin-4-yl)piperazine-1-carboxylate
Overview
Description
tert-Butyl 4-(6-chloro-2-(methylthio)pyrimidin-4-yl)piperazine-1-carboxylate is a complex organic compound that features a piperazine ring substituted with a pyrimidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-(6-chloro-2-(methylthio)pyrimidin-4-yl)piperazine-1-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the pyrimidine core, which is then functionalized with a chloro and methylthio group. The piperazine ring is introduced through nucleophilic substitution reactions. The final step involves the protection of the piperazine nitrogen with a tert-butyl carbamate group .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-(6-chloro-2-(methylthio)pyrimidin-4-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by other nucleophiles.
Oxidation and reduction: The methylthio group can be oxidized to a sulfoxide or sulfone.
Hydrolysis: The tert-butyl carbamate group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products
Nucleophilic substitution: Formation of substituted pyrimidine derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Hydrolysis: Formation of the corresponding amine and carbon dioxide.
Scientific Research Applications
tert-Butyl 4-(6-chloro-2-(methylthio)pyrimidin-4-yl)piperazine-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.
Organic Synthesis: It serves as an intermediate in the preparation of more complex molecules.
Biological Studies: It can be used to study the interactions of pyrimidine derivatives with biological targets
Mechanism of Action
The mechanism of action of tert-Butyl 4-(6-chloro-2-(methylthio)pyrimidin-4-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The pyrimidine moiety can interact with enzymes or receptors, potentially inhibiting their activity. The exact pathways and molecular targets depend on the specific application and the structure of the derivatives formed from this compound .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-(6-methoxy-2-(methylthio)pyrimidin-4-yl)piperazine-1-carboxylate
- tert-Butyl 4-(2-bromoethyl)piperazine-1-carboxylate
Uniqueness
tert-Butyl 4-(6-chloro-2-(methylthio)pyrimidin-4-yl)piperazine-1-carboxylate is unique due to the presence of the chloro and methylthio groups on the pyrimidine ring, which can significantly influence its reactivity and interactions with biological targets. This makes it a valuable compound for developing new pharmaceuticals and studying biological processes .
Properties
IUPAC Name |
tert-butyl 4-(6-chloro-2-methylsulfanylpyrimidin-4-yl)piperazine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21ClN4O2S/c1-14(2,3)21-13(20)19-7-5-18(6-8-19)11-9-10(15)16-12(17-11)22-4/h9H,5-8H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIEXFEUXRIRMEH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CC(=NC(=N2)SC)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN4O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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